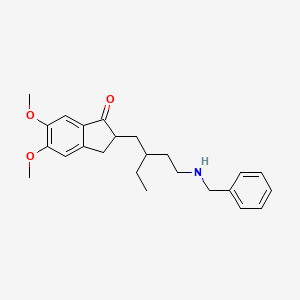
Donepezil 2-Ethylbutyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Donepezil is synthesized through a multi-step process involving key intermediates such as 3,4-dimethoxy benzylchloride and dimethyl-2-(4-pyridylmethyl)malonate . The process typically involves the condensation of dimethoxy-indanone with benzylpiperidinecarboxaldehyde . Various synthetic approaches have been explored, ranging from traditional hazardous chemicals to eco-friendly strategies .
Industrial Production Methods
Industrial production of Donepezil involves large-scale synthesis methods that are economically efficient and viable. One such method includes the condensation of dimethoxy-indanone with benzylpiperidinecarboxaldehyde, which enhances the method’s effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Donepezil undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Donepezil can be oxidized using mild oxidants like Chloramine-T in an acidic medium.
Reduction: Synthesis of Donepezil analogues often involves reduction in the presence of palladium.
Major Products
The major products formed from these reactions include various Donepezil analogues and derivatives, which are explored for their biological activities .
Wissenschaftliche Forschungsanwendungen
Donepezil has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying acetylcholinesterase inhibitors and their synthetic routes.
Biology: Donepezil is used to study the cholinergic system and its role in cognitive functions.
Medicine: It is primarily used to treat Alzheimer’s disease by improving cognitive function and memory.
Wirkmechanismus
Donepezil selectively and reversibly inhibits the acetylcholinesterase enzyme, which normally breaks down acetylcholine . By inhibiting this enzyme, Donepezil increases the concentration of acetylcholine available for synaptic transmission in the central nervous system, thereby enhancing cholinergic transmission and relieving the symptoms of Alzheimer’s dementia .
Vergleich Mit ähnlichen Verbindungen
Donepezil is compared with other cholinesterase inhibitors such as Galantamine and Rivastigmine . While all these compounds aim to increase acetylcholine levels in the brain, Donepezil is unique due to its high selectivity and reversible inhibition of acetylcholinesterase . Other similar compounds include Tacrine and CP-118954 from Pfizer .
Eigenschaften
Molekularformel |
C24H31NO3 |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
2-[4-(benzylamino)-2-ethylbutyl]-5,6-dimethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C24H31NO3/c1-4-17(10-11-25-16-18-8-6-5-7-9-18)12-20-13-19-14-22(27-2)23(28-3)15-21(19)24(20)26/h5-9,14-15,17,20,25H,4,10-13,16H2,1-3H3 |
InChI-Schlüssel |
SSMFCWGYUWJETG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCNCC1=CC=CC=C1)CC2CC3=CC(=C(C=C3C2=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-octa-1,7-diynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13408897.png)

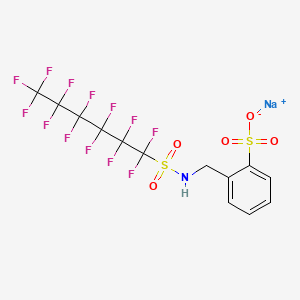
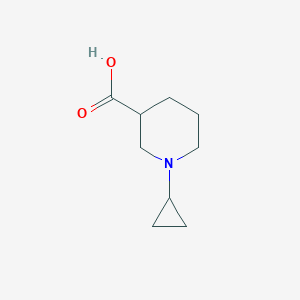
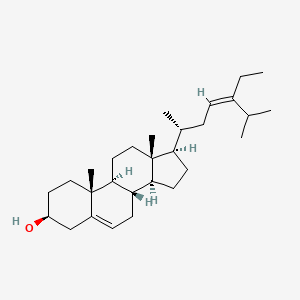
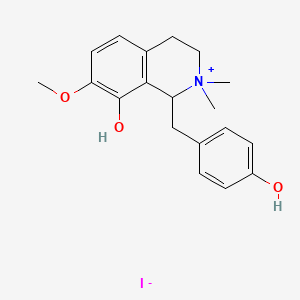
![Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate](/img/structure/B13408924.png)

![4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline](/img/structure/B13408962.png)
![(4S)-3-[(E)-2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-4-hydroxyoxolan-2-one](/img/structure/B13408967.png)



